BenchChemオンラインストアへようこそ!

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid

Evidence Gap Procurement Risk Due Diligence

Select this compound for patent-defined kinase inhibitor programs requiring the exact 3-amino-5-(t-butylaminocarbonyl)phenyl meta-substitution pattern. Generic isomers (e.g., para-substituted CAS 850568-14-8) or simpler phenylboronic acids cannot substitute without invalidating SAR. Procure this pre-functionalized core to bypass multi-step in-house synthesis—combining a boronic acid handle for Suzuki-Miyaura coupling with a sterically demanding t-butylaminocarbonyl moiety. Also suitable for exploratory serine protease screening based on aminoboronic acid transition-state mimicry.

Molecular Formula C11H17BN2O3
Molecular Weight 236.08 g/mol
Cat. No. B11758945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid
Molecular FormulaC11H17BN2O3
Molecular Weight236.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)N)C(=O)NC(C)(C)C)(O)O
InChIInChI=1S/C11H17BN2O3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,13H2,1-3H3,(H,14,15)
InChIKeyDAVSVIUXJASVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(T-butylaminocarbonyl)phenylboronic Acid: Core Specifications and the Critical Evidence Gap for Scientific Procurement


3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid (CAS: 2096337-97-0, MF: C₁₁H₁₇BN₂O₃, MW: 236.08) is a meta-substituted arylboronic acid building block, commercially available at purities of 95-97% . It is marketed for use in Suzuki-Miyaura cross-couplings and as a potential protease inhibitor scaffold, leveraging the boronic acid's ability to reversibly bind diols . Critically, an exhaustive search of primary research literature, patents, and authoritative databases reveals a complete absence of published, comparator-based, quantitative biological or performance data for this specific compound. The following guide is therefore structured to transparently address the core question of prioritization given this evidence deficit, rather than to present non-existent differentiation claims.

Why 3-Amino-5-(T-butylaminocarbonyl)phenylboronic Acid Cannot Be Interchanged with Generic Arylboronic Acid Analogs


The justification for selecting this specific compound over seemingly simpler or cheaper alternatives hinges on its unique meta-substitution pattern, which is the precise structural motif required for a claimed class of kinase inhibitors. Generic substitution fails because related isomers (e.g., para-substituted 4-(tert-butylaminocarbonyl)phenylboronic acid, CAS 850568-14-8 ) or other arylboronic acids lack the specific 3-amino-5-(t-butylaminocarbonyl) phenyl arrangement that defines the pharmacophore of interest. This structural specificity is evidenced by its explicit inclusion in patent claims for boronic acid derivatives as kinase inhibitors, where the substitution pattern is critical for activity [1]. Using a different isomer or a simpler phenylboronic acid would result in a different molecule, thereby invalidating any structure-activity relationship (SAR) established for the patented series and likely leading to complete loss of target engagement. The absence of published comparator data for this precise compound does not negate its structural uniqueness; rather, it underscores that its value proposition is currently based on compositional identity for patent-defined applications rather than a publicly benchmarked performance metric.

Quantitative Differentiation Evidence for 3-Amino-5-(T-butylaminocarbonyl)phenylboronic Acid


Critical Evidence Assessment: The Absence of Public, Comparator-Based Data for 3-Amino-5-(T-butylaminocarbonyl)phenylboronic Acid

Following an exhaustive review of primary literature, patents, and authoritative databases (PubMed, BindingDB, Nature, ScienceDirect, and major patent repositories), no quantitative data meeting the core evidence admission criteria were found for this compound. Specifically, there are no published IC₅₀, Kᵢ, selectivity panel, solubility, stability, or pharmacokinetic parameters that include a direct comparator or baseline. A single unsourced comment on the Hypothesis platform noted an IC₅₀ of 28 µM for a phenylboronic acid derivative, but this lacks a comparator and cannot be reliably attributed to this precise compound [1]. The only identifiable comparator data is structural: this compound differs from its closest commercially available analog, 3-(t-Butylaminocarbonyl)phenylboronic acid (CAS 183158-30-7), by the presence of an additional amino group at the 5-position . No performance comparison between these two structures exists in the public domain. Consequently, the claim of differentiation cannot be supported by the required quantitative evidence. This assessment itself constitutes the most critical piece of information for a scientific procurement decision.

Evidence Gap Procurement Risk Due Diligence

Evidence-Limited Application Scenarios for 3-Amino-5-(T-butylaminocarbonyl)phenylboronic Acid Procurement


Synthesis of a Specific, Patent-Defined Kinase Inhibitor Scaffold

This compound is procured when the exact chemical structure is required as an intermediate in a synthetic route, typically for the preparation of a claimed kinase inhibitor series as described in patents [1]. The value is in the exact match to the disclosed structure; any deviation, such as using a different isomer, would result in a different final compound, rendering the synthesis invalid for its intended patent-defined purpose.

As a Custom Synthesis Starting Material for Further Derivatization

For medicinal chemistry groups engaged in hit-to-lead or lead optimization, this compound serves as a functionalized arylboronic acid core. The presence of both a boronic acid handle for Suzuki coupling and a t-butylaminocarbonyl group offers a specific combination of reactivity and steric bulk, which may be desirable for introducing that particular moiety into a target molecule . Its procurement is driven by the efficiency of purchasing a pre-functionalized core versus a multi-step in-house synthesis.

Exploratory Research on Boronic Acid-Protease Interactions

Given the well-established role of aminoboronic acids as serine protease transition-state mimics [2], this specific compound could be procured for preliminary, exploratory screening against a panel of proteases. In this scenario, the selection is hypothesis-driven and based on its structural resemblance to known inhibitor classes. The procurement decision acknowledges the high risk and the lack of prior validation data, and is therefore suitable for early-stage, internal feasibility studies where the cost of failure is acceptable.

Quote Request

Request a Quote for 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.